7-Azabicyclo[4.1.0]heptane, 1-(3-butenyl)-
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Overview
Description
7-Azabicyclo[410]heptane, 1-(3-butenyl)- is a bicyclic compound with a nitrogen atom incorporated into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.1.0]heptane, 1-(3-butenyl)- can be achieved through several methods. One common approach involves the reaction of a suitable aziridine with a butenyl group under specific conditions. For instance, the reduction of nitrile compounds using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[4.1.0]heptane, 1-(3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
7-Azabicyclo[4.1.0]heptane, 1-(3-butenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 1-(3-butenyl)- involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Similar in structure but contains an oxygen atom instead of nitrogen.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Contains additional functional groups and is used in different applications
Uniqueness
7-Azabicyclo[4.1.0]heptane, 1-(3-butenyl)- is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61686-93-9 |
---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-but-3-enyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17N/c1-2-3-7-10-8-5-4-6-9(10)11-10/h2,9,11H,1,3-8H2 |
InChI Key |
DGXXCLFPAOWOIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC12CCCCC1N2 |
Origin of Product |
United States |
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